![molecular formula C26H25N3O3S2 B431394 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B431394.png)
2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
The synthesis of 2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the core structure.
Introduction of the phenyl and propan-2-yl groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the sulfanyl and N-phenylacetamide groups: This step involves the use of thiol and amide coupling reagents to attach the sulfanyl and N-phenylacetamide groups to the core structure.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities.
化学反応の分析
2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings, using reagents like halogens or alkylating agents.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activity, the compound could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar compounds to 2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide include other pyrimidine derivatives and thieno[2,3-d]pyrimidine compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-{[4-oxo-3-phenyl-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide lies in its specific combination of functional groups and its potential for diverse applications.
特性
分子式 |
C26H25N3O3S2 |
|---|---|
分子量 |
491.6g/mol |
IUPAC名 |
2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-16(2)20-13-19-21(14-32-20)34-24-23(19)25(31)29(18-11-7-4-8-12-18)26(28-24)33-15-22(30)27-17-9-5-3-6-10-17/h3-12,16,20H,13-15H2,1-2H3,(H,27,30) |
InChIキー |
LZBZNDOXGZSHFC-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B431311.png)
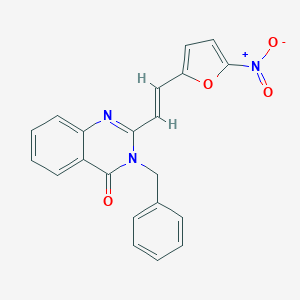
![5-[(3-bromo-4-methoxybenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B431314.png)
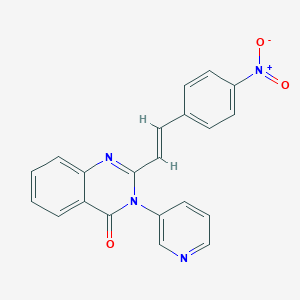
![2-[[5-[bis(4-chlorophenyl)methyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B431317.png)
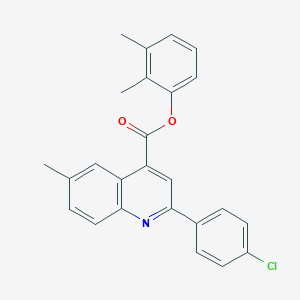
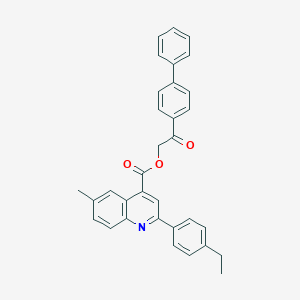
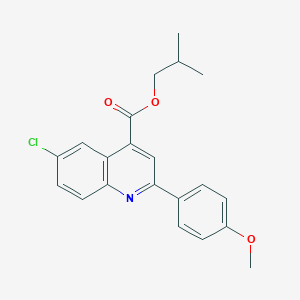
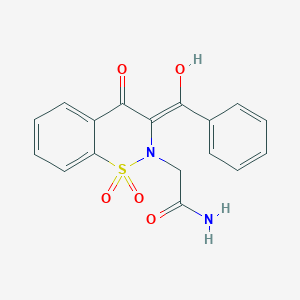
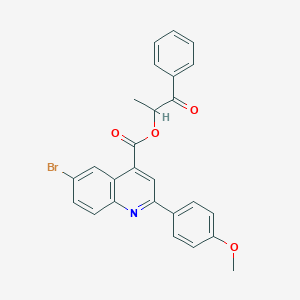


![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B431333.png)
![2-Chloroethyl 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B431334.png)
